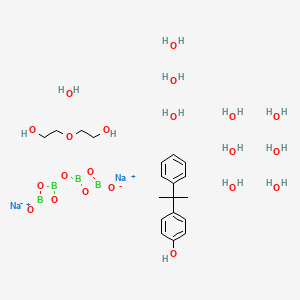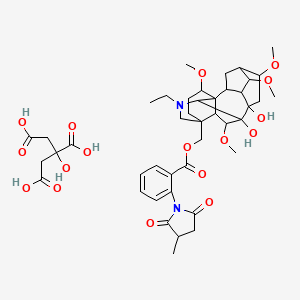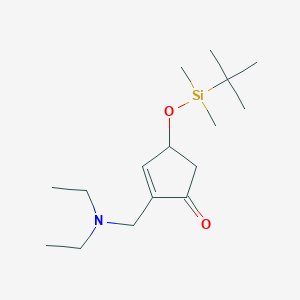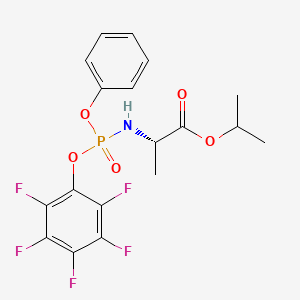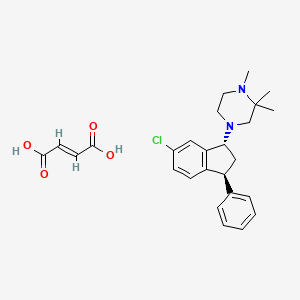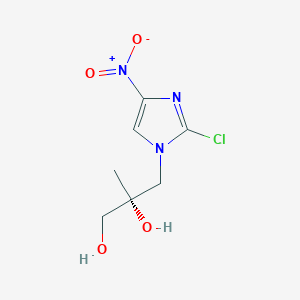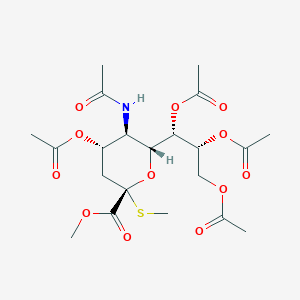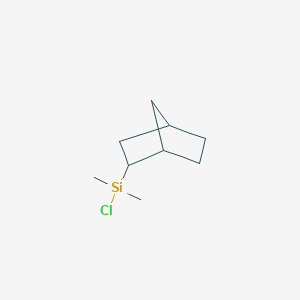
2-(Bicycloheptyl)dimethylchlorosilane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Bicycloheptyl)dimethylchlorosilane involves multi-step processes utilizing organosilicon chemistry techniques. For instance, one-pot synthesis methods have been developed to create complex silacyclanes, which are precursors to various organosilicon compounds, including structures similar to 2-(Bicycloheptyl)dimethylchlorosilane. These methods typically involve reactions of silicon-based chlorides with organic amides or other silicon compounds under controlled conditions to form the desired cyclic structures with specific substituents (Zamyshlyaeva et al., 2002).
Molecular Structure Analysis
The molecular structure of related silacyclanes and organosilicon compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal detailed information about the geometry, bond lengths, and angles within the molecules, providing insights into the structural characteristics that influence their reactivity and properties. For example, X-ray diffraction has confirmed the structures of various silacyclanes, showing the presence of seven-membered rings and specific substituents that affect their chemical behavior (Zamyshlyaeva et al., 2002).
Chemical Reactions and Properties
2-(Bicycloheptyl)dimethylchlorosilane and similar compounds participate in a range of chemical reactions, including hydrolysis, nucleophilic substitution, and reactions with nucleophiles like dimethyl sulfoxide (DMSO). These reactions often lead to the formation of new silacyclanes, disiloxanes, or other organosilicon compounds, demonstrating the versatility and reactivity of these chemicals. The specific chemical reactions and the products formed are highly dependent on the reactants and conditions used, highlighting the complexity of organosilicon chemistry (Lu et al., 1996).
Scientific Research Applications
Hydrosilylation Reactions : 2-(Bicycloheptyl)dimethylchlorosilane is used in hydrosilylation reactions, such as the aluminum chloride catalyzed hydrosilylation of methylcyclohexenes, producing compounds useful in stereochemistry and structure identification (Yamamoto & Takemae, 1990).
Synthesis of Organobicyclocarbosiloxanes : It is instrumental in the synthesis of organobicyclocarbosiloxanes, complex compounds with potential applications in polymer science (Andrianov et al., 1977).
Substituent Exchange Reactions : This compound participates in exchange reactions, such as the addition to vinyldimethylethoxysilane, leading to products that help understand substituent exchange mechanisms (Suryanarayanan et al., 1973).
Formation of Silanone and Cyclodisiloxane Intermediates : It reacts with dimethyl sulfoxide to produce intermediates like silanone and cyclodisiloxane, useful in organometallic chemistry (Lu et al., 1996).
Preparation of Metallocyclic Compounds : Its reaction with diiron nonacarbonyl leads to the preparation of metallocyclic compounds, highlighting its role in the creation of novel organometallic structures (Bikovetz et al., 1980).
Addition to Vinyl Derivatives of Organocyclosiloxanes : This compound adds to vinyl derivatives in organocyclosiloxanes, facilitating the synthesis of new compounds in silicone chemistry (Andrianov et al., 1965).
Geotechnical Applications : It is used as a hydrophobising agent in soils for geotechnical engineering applications, demonstrating its utility in material science and engineering (Ng & Lourenço, 2016).
Hydrophobic Coating Studies : The compound is investigated in hydrophobic coatings, emphasizing its role in surface chemistry and material protection (Baruwa et al., 2019).
Synthesis of Silacyclanes : It is used in the synthesis of silacyclanes, contributing to the development of cyclic organosilicon compounds (Zamyshlyaeva et al., 2002).
Study of Silanol Groups on Silica Surfaces : The reaction with silica surfaces is used to determine the concentration of silanol groups, highlighting its role in surface chemistry and analysis (Varvarin & Belyakova, 2003).
properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUCQARMOIYBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC2CCC1C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bicycloheptyl)dimethylchlorosilane | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


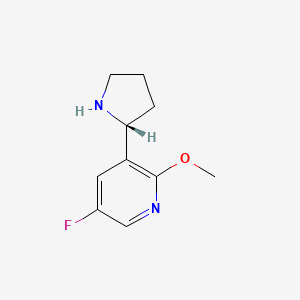
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

